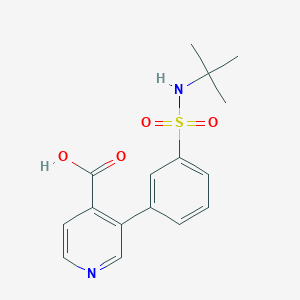![molecular formula C16H16N2O4S B6395349 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1262004-69-2](/img/structure/B6395349.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (5-PPSP) is a novel small molecule that has been gaining attention in the scientific research community for its potential applications in a variety of fields. 5-PPSP is an organosulfur compound with a unique chemical structure, consisting of a pyrrolidine ring, a phenyl ring, and a picolinic acid moiety. This compound has been shown to have a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. In addition, 5-PPSP has been found to possess a variety of other biochemical and physiological effects, making it a promising candidate for further research and development.
科学的研究の応用
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as an antioxidant in cell culture studies, as an anti-inflammatory in animal models of inflammation, and as an antifungal agent in laboratory experiments. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been investigated for its potential use as a therapeutic agent for a variety of conditions, including cancer, diabetes, and neurodegenerative diseases.
作用機序
The exact mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood. However, it is believed that the compound binds to and inhibits the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of enzyme activity is thought to be responsible for the compound’s anti-inflammatory and antifungal activities. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. In animal models, the compound has been found to possess anti-inflammatory and antifungal activities, as well as antioxidant properties. In addition, 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been shown to reduce the levels of certain biomarkers of inflammation and oxidative stress, such as interleukin-6 (IL-6) and malondialdehyde (MDA).
実験室実験の利点と制限
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is readily available commercially. In addition, the compound has been found to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development. However, the compound is not without its limitations. In particular, the exact mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not yet fully understood, and more research is needed to elucidate this.
将来の方向性
The potential applications of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are numerous, and there are a variety of possible future directions for research and development. For example, further research is needed to understand the exact mechanism of action of the compound, as well as to investigate its potential use as a therapeutic agent for a variety of conditions. In addition, further studies are needed to explore the potential use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% as an antioxidant in food and beverage applications. Finally, further research is needed to investigate the potential use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% as an antimicrobial agent, as well as to explore its potential use in the development of new drugs and drug delivery systems.
合成法
The synthesis of 5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is a multi-step process that involves the reaction of a pyrrolidine ring with a phenyl ring, followed by the addition of a picolinic acid moiety. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF). The reaction is catalyzed by a base, such as sodium hydroxide, and the desired product is isolated by column chromatography.
特性
IUPAC Name |
5-(4-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-8-5-13(11-17-15)12-3-6-14(7-4-12)23(21,22)18-9-1-2-10-18/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFJPSLGDCXMBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![6-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395290.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395302.png)


![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)


![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)
